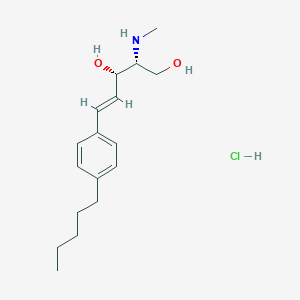

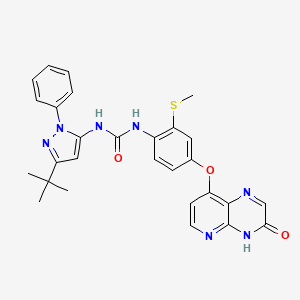

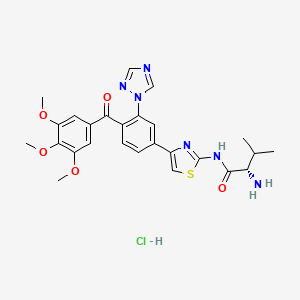

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CTX-0294885 is a broad-spectrum kinase inhibitor known for its ability to capture a wide range of kinases. It has been extensively used in the analysis of kinome signaling networks and is particularly valuable in research related to diseases such as inflammation, diabetes, and cancer .

Mechanism of Action

CTX-0294885, also known as 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide, is a broad-spectrum kinase inhibitor . This article will delve into the mechanism of action of CTX-0294885, covering its targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

CTX-0294885 is a broad-spectrum kinase inhibitor that can capture 235 kinases from MDA-MB-231 cells . It can capture all members of the AKT family . Kinases are proteins that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they regulate most of the signal transduction pathways in cells.

Mode of Action

CTX-0294885 exhibits inhibitory activity against a broad range of kinases in vitro . It binds to kinases from every major group . The compound’s interaction with its targets leads to the inhibition of the kinase activity, thereby disrupting the phosphorylation process and the subsequent signal transduction pathways.

Biochemical Pathways

The primary biochemical pathway affected by CTX-0294885 is the kinase signaling network . This includes the PI3K/Akt/mTOR pathway, which is involved in cell cycle regulation, and the JAK/STAT signaling pathway, which plays a crucial role in immune responses .

Pharmacokinetics

It is soluble in dmso , which suggests that it might have good bioavailability

Result of Action

The inhibition of kinases by CTX-0294885 disrupts various cellular processes, including cell growth, division, and survival . This can lead to the suppression of disease processes such as inflammation, diabetes, and cancer .

Biochemical Analysis

Biochemical Properties

CTX-0294885 plays a crucial role in biochemical reactions by inhibiting various kinases. It interacts with enzymes such as focal adhesion kinase, fms-like tyrosine kinase 3, Janus kinase 2, Janus kinase 3, Src kinase, Aurora kinase A, and vascular endothelial growth factor receptor 3 . These interactions are characterized by the binding of CTX-0294885 to the active sites of these kinases, thereby preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, which can lead to altered cellular functions and responses .

Cellular Effects

CTX-0294885 has profound effects on various types of cells and cellular processes. In cancer cells, such as MDA-MB-231 breast cancer cells, CTX-0294885 inhibits the activity of multiple kinases, leading to reduced cell proliferation and increased apoptosis . The compound influences cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is critical for cell survival and growth . Additionally, CTX-0294885 affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of CTX-0294885 involves its binding to the ATP-binding sites of target kinases, thereby inhibiting their catalytic activity . This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling cascades that are essential for cell proliferation, survival, and migration . CTX-0294885 also induces changes in gene expression by affecting the activity of transcription factors and other regulatory proteins, further contributing to its cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CTX-0294885 can change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to four years when stored at -20°C . Its stability and activity can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that CTX-0294885 can maintain its inhibitory effects on kinases over extended periods, although some degradation may occur under certain conditions . In vitro and in vivo studies have demonstrated that prolonged exposure to CTX-0294885 can lead to sustained inhibition of kinase activity and long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of CTX-0294885 vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, CTX-0294885 can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of kinase activity and therapeutic effects. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies .

Metabolic Pathways

CTX-0294885 is involved in various metabolic pathways, primarily through its interactions with kinases that regulate cellular metabolism . The compound affects metabolic flux by inhibiting key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, CTX-0294885 can alter metabolite levels by modulating the activity of kinases that control the synthesis and degradation of metabolic intermediates .

Transport and Distribution

Within cells and tissues, CTX-0294885 is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on kinases . The distribution of CTX-0294885 can be influenced by factors such as cell type, tissue architecture, and the presence of efflux transporters .

Subcellular Localization

CTX-0294885 exhibits subcellular localization patterns that are critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target kinases . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and stability of CTX-0294885, directing it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate kinase activity and cellular signaling pathways .

Preparation Methods

Chemical Reactions Analysis

CTX-0294885 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom on the pyrimidine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CTX-0294885 has a wide range of scientific research applications:

Chemistry: Used as a kinase capture tool in large-scale kinome profiling experiments.

Biology: Helps in the identification and analysis of kinases involved in various biological processes.

Medicine: Valuable in research related to diseases such as inflammation, diabetes, and cancer.

Industry: Used in the development of targeted therapeutic strategies and drug discovery.

Comparison with Similar Compounds

CTX-0294885 is unique due to its broad-spectrum kinase inhibition and ability to capture a large number of kinases. Similar compounds include:

Staurosporine: Another broad-spectrum kinase inhibitor but with a different chemical structure.

Dasatinib: A kinase inhibitor with a narrower range of targets compared to CTX-0294885.

CTX-0294885 stands out due to its ability to capture kinases that were not identified by other kinase capture reagents, making it a powerful tool for kinome analysis .

Properties

IUPAC Name |

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLOIQHNUARDSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is CTx-0294885 and how does it work?

A: CTx-0294885 (2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide) is a novel, broad-spectrum kinase inhibitor. It works by binding to a wide range of kinases, which are enzymes that regulate cellular processes by adding phosphate groups to other proteins. By inhibiting these kinases, CTx-0294885 can help researchers study cellular signaling pathways and identify potential drug targets. Importantly, CTx-0294885 has been developed into a Sepharose-supported kinase capture reagent [].

Q2: Why is CTx-0294885 particularly useful for kinome profiling?

A: CTx-0294885 demonstrates superior kinome coverage compared to other available inhibitors. In one study, CTx-0294885 alone allowed for the identification of 235 protein kinases in MDA-MB-231 cells, including all members of the AKT family, which had not been previously identified using other broad-spectrum kinase inhibitors []. Furthermore, when combined with three other commonly used kinase inhibitors, CTx-0294885 enabled the identification of 261 kinases, representing the largest kinome coverage reported from a single cell line to date []. This broad coverage makes CTx-0294885 a powerful tool for large-scale analysis of kinase signaling networks.

Q3: What are some specific examples of how CTx-0294885 has been used to study the kinome?

A: Researchers have successfully utilized CTx-0294885 to investigate the Src-regulated kinome []. By comparing kinase activation profiles in control cells and cells expressing constitutively active Src, the study identified over 100 kinases whose expression or phosphorylation levels were altered in response to Src activation []. These findings highlight the complex signaling networks influenced by Src and emphasize the potential of CTx-0294885 in uncovering novel therapeutic targets within these pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)